methyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
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Overview
Description
METHYL 6-AMINO-5-CYANO-2-(2-METHOXY-2-OXOETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-AMINO-5-CYANO-2-(2-METHOXY-2-OXOETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzodioxole derivatives, cyanoacetates, and other functionalized organic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-AMINO-5-CYANO-2-(2-METHOXY-2-OXOETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, METHYL 6-AMINO-5-CYANO-2-(2-METHOXY-2-OXOETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and other products. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 6-AMINO-5-CYANO-2-(2-METHOXY-2-OXOETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives with different substituents. Examples include:
- METHYL 6-AMINO-5-CYANO-2-(2-HYDROXYETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE
- METHYL 6-AMINO-5-CYANO-2-(2-ETHOXY-2-OXOETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 6-AMINO-5-CYANO-2-(2-METHOXY-2-OXOETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-PYRAN-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These properties can be leveraged for various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O8 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H18N2O8/c1-24-12-4-9(5-13-17(12)28-8-27-13)15-10(7-20)18(21)29-11(6-14(22)25-2)16(15)19(23)26-3/h4-5,15H,6,8,21H2,1-3H3 |
InChI Key |
MJQSFHHHYHMPRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C(=C(OC(=C3C(=O)OC)CC(=O)OC)N)C#N |
Origin of Product |
United States |
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